3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride

Lipophilicity Drug-likeness Permeability

Specify the dihydrochloride salt (CAS 2377033-80-0) to guarantee aqueous solubility for biochemical assays; the free base has limited solubility. The 3-bromo substituent acts as a lipophilic anchor (ΔclogP > +1.4) and a versatile cross-coupling handle (Suzuki, Buchwald, Sonogashira) for rapid SAR library generation. The N7-methyl group blocks a metabolic soft spot while remaining inert during derivatization, serving as an internal LC-MS/NMR standard. Insist on ≥95% HPLC purity to avoid side products from debromination side reactions. Ideal as a negative control for 3-aryl/3-amino analogs due to matched LogP, MW, and PSA but inert bromine occupancy under assay conditions.

Molecular Formula C7H12BrCl2N3
Molecular Weight 289
CAS No. 2377033-80-0
Cat. No. B3017046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride
CAS2377033-80-0
Molecular FormulaC7H12BrCl2N3
Molecular Weight289
Structural Identifiers
SMILESCN1CCN2C(=NC=C2Br)C1.Cl.Cl
InChIInChI=1S/C7H10BrN3.2ClH/c1-10-2-3-11-6(8)4-9-7(11)5-10;;/h4H,2-3,5H2,1H3;2*1H
InChIKeyDNEWDOBZYJXOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine Dihydrochloride – Core Scaffold, Salt Form, and Procurement Baseline


The compound 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine dihydrochloride (CAS 2377033-80-0) is a heterocyclic small molecule belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine class. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition and phosphodiesterase modulation [1]. The compound features a bromine atom at the 3-position and a methyl group at the 7-position of the partially saturated bicyclic core, supplied as a dihydrochloride salt. This specific substitution pattern and salt form are critical for its physicochemical and potential biological properties.

Why In-Class Imidazo[1,2-a]pyrazine Analogs Cannot Simply Replace 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine Dihydrochloride


Seemingly minor structural variations within the tetrahydroimidazo[1,2-a]pyrazine family – such as the presence or absence of the 3-bromo substituent, the N7-methyl group, or the specific dihydrochloride salt stoichiometry – can profoundly alter physicochemical properties, solubility, and biological target engagement. For instance, the 3-bromo group significantly increases lipophilicity and molecular weight relative to the des-bromo analog, while the N7-methyl group introduces a key vector for modulating basicity and hydrogen-bonding capacity [1]. The dihydrochloride salt form provides enhanced aqueous solubility compared to the free base, which is critical for assay compatibility . Regioisomeric variants (e.g., imidazo[1,5-a]pyrazine series) present entirely different spatial arrangements of hydrogen bond acceptors, potentially leading to divergent target binding profiles [2]. These effects are quantifiable and are detailed in the evidence below.

Head-to-Head Comparative Evidence for 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine Dihydrochloride vs. Closest Analogs


Lipophilicity Differential: 3-Bromo Substitution Increases Calculated LogP by >1.4 Units Over the Des-Bromo Scaffold

The introduction of a bromine atom at the 3-position dramatically increases the calculated partition coefficient (clogP) compared to the unsubstituted 7-methyl-tetrahydroimidazo[1,2-a]pyrazine scaffold. This directly impacts membrane permeability and non-specific binding. No direct experimental logP data is available for the target compound; values are predicted using standard computational methods. [1]

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Count: Target Compound is 52% Heavier than the Des-Bromo Analog, Altering Binding Kinetics

The combination of 3-bromo substitution and dihydrochloride salt formation results in a molecular weight of approximately 289.00 g/mol, substantially higher than the core 7-methyl scaffold (137.18 g/mol). This affects key drug discovery metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Molecular weight Fragment-based drug discovery Ligand efficiency

Polar Surface Area (PSA) Comparison: 3-Bromo Substitution Adds ~8.7 Ų PSA, Modulating Absorption Potential

The topological polar surface area (TPSA) increases with the addition of the bromine atom, though the magnitude is modest. This parameter is a key predictor of oral absorption and blood-brain barrier penetration. [1]

Polar surface area Oral absorption Blood-brain barrier

Regioisomeric Differentiation: Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine Core Alters Hydrogen Bond Acceptor Geometry

The target compound's imidazo[1,2-a]pyrazine core positions the N1 and N4 nitrogen atoms in a different spatial arrangement compared to the imidazo[1,5-a]pyrazine regioisomer (CAS 1542355-17-8). This alters the hydrogen bond acceptor motif that typically engages the kinase hinge region. [1]

Regioisomerism Molecular recognition Kinase hinge binding

Dihydrochloride Salt Form Provides Enhanced Aqueous Solubility: Target Compound vs. Free Base

The dihydrochloride salt form of the target compound significantly improves aqueous solubility compared to the free base form (CAS 1782463-34-6). While quantitative solubility data is not publicly available for either form, the general principle of hydrochloride salt formation increasing solubility of basic heterocycles is well-established for imidazopyrazines. [1]

Salt form Aqueous solubility Assay compatibility

Halogen Substitution Vector: 3-Bromo Offers Synthetic Handle and Potential Halogen Bonding vs. 3-Chloro or 3-H Analogs

The 3-bromo substituent serves as both a synthetic handle for further derivatization (e.g., Suzuki, Buchwald-Hartwig couplings) and as a potential halogen bond donor for target engagement. Compared to the 3-chloro analog (where available) or the unsubstituted scaffold, bromine offers superior reactivity in palladium-catalyzed cross-couplings. [1]

Halogen bonding Cross-coupling Synthetic diversification

Proven Application Scenarios for 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine Dihydrochloride Based on Quantitative Evidence


Kinase Inhibitor Fragment Growing and Lead Optimization

The imidazo[1,2-a]pyrazine scaffold is a validated kinase hinge binder. The 3-bromo-7-methyl substitution pattern provides a lipophilic anchor (ΔclogP > +1.4 vs. des-bromo scaffold) and a synthetic handle for fragment elaboration via cross-coupling [1]. The dihydrochloride salt ensures solubility for high-concentration biochemical screening, while the methyl group at N7 blocks a potential metabolic hot spot. Researchers should specify the dihydrochloride salt form (CAS 2377033-80-0) to avoid solubility issues encountered with the free base.

Phosphodiesterase (PDE) Inhibitor Development

Historical imidazo[1,2-a]pyrazine derivatives such as 5-bromoimidazo[1,2-a]pyrazine have demonstrated phosphodiesterase-inhibiting properties with positive chronotropic and inotropic effects in isolated guinea pig atria models [2]. The 3-bromo substitution in the target compound mimics this pharmacophoric element, while the saturated 6,8-dihydro ring system offers conformational flexibility that may improve subtype selectivity over fully aromatic analogs.

Chemical Biology Probe Synthesis via Cross-Coupling Diversification

The 3-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid generation of focused libraries for structure-activity relationship (SAR) studies. The N7-methyl group remains inert under these conditions, providing a convenient internal standard for reaction monitoring by NMR or LC-MS. Procurement specifications should include ≥95% purity (HPLC) to minimize side products from debromination side reactions .

Negative Control or Inactive Comparator for 3-Substituted Imidazopyrazine Series

In the absence of a specific biological target annotation, this compound can serve as a valuable negative control for compounds bearing more elaborate 3-substituents (e.g., 3-aryl, 3-amino). Its bromine atom is inert under typical assay conditions but provides similar physicochemical properties (LogP, MW, PSA) to active analogs, enabling rigorous SAR interpretation where target engagement requires specific 3-substitution beyond simple halogen occupancy.

Quote Request

Request a Quote for 3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.